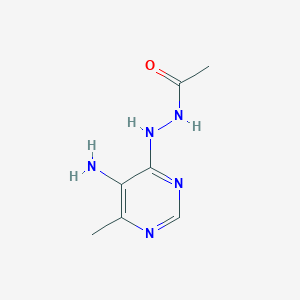
N'-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide is a compound belonging to the pyrimidine family, which is known for its wide range of biological activities Pyrimidine derivatives are integral components of nucleic acids, vitamins, and various synthetic drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide typically involves the reaction of 5-amino-6-methylpyrimidine-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system under investigation.
類似化合物との比較
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: Known for its plant growth-stimulating properties.
5-Acetyl-4-aminopyrimidine: Used in the synthesis of various pyrimidine derivatives.
Pyrimido[4,5-d]pyrimidine derivatives: Exhibits a range of biological activities, including antiproliferative and anti-inflammatory effects.
Uniqueness
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide stands out due to its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial applications.
特性
分子式 |
C7H11N5O |
|---|---|
分子量 |
181.20 g/mol |
IUPAC名 |
N'-(5-amino-6-methylpyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C7H11N5O/c1-4-6(8)7(10-3-9-4)12-11-5(2)13/h3H,8H2,1-2H3,(H,11,13)(H,9,10,12) |
InChIキー |
OYKHGZCGSYOPJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=N1)NNC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


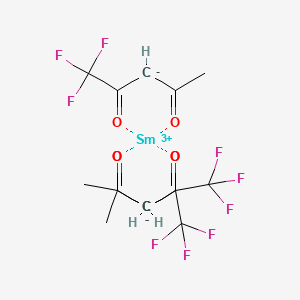
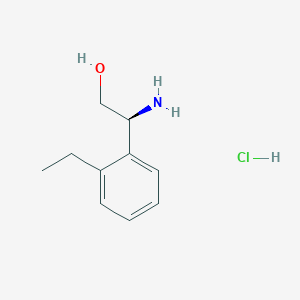
![N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B13109360.png)
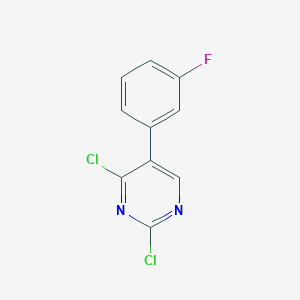

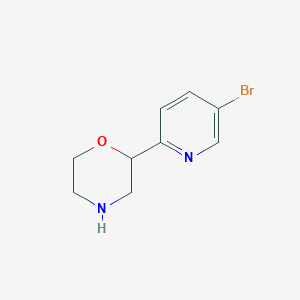

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)
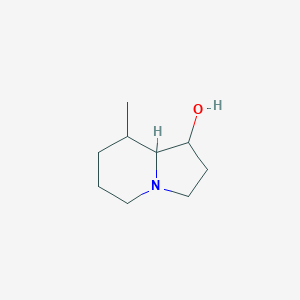

![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)
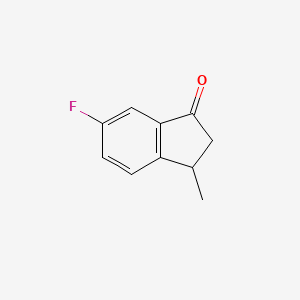
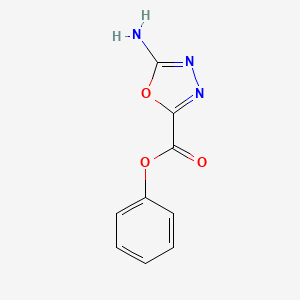
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
